molecular formula C8H10Br2O4 B12038280 1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- CAS No. 10359-27-0

1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis-

Cat. No.: B12038280
CAS No.: 10359-27-0
M. Wt: 329.97 g/mol
InChI Key: DIIOSVRCKOEFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure The compound "1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis-" (CAS: 10359-27-0) is a brominated derivative of cyclobutane-1,2-dicarboxylic acid, with two bromine atoms substituted at the 1,2-positions of the cyclobutane ring. The esterification of the carboxylic acid groups with methanol results in the dimethyl ester form. Its molecular formula is C₈H₁₀Br₂O₄, and it exists as a cis-stereoisomer, indicating that the bromine atoms and ester groups are on the same side of the cyclobutane ring .

However, analogous methods for related cyclobutane derivatives suggest possible routes. For example, dimethyl esters of cyclobutane-1,2-dicarboxylic acid (without bromine substituents) are synthesized via microwave-assisted reactions using anhydrides and esterification agents like methanol .

Physicochemical Properties
While direct data for this compound are sparse, its structural analogs provide insights:

  • Cyclobutane-1,2-dicarboxylic acid (cis-) has a melting point (mp) of ~106–110°C and a density of ~1.29 g/cm³ .
  • Bromine substitution increases molecular weight (424.7 g/mol for similar cyclohexane derivatives ) and likely reduces solubility in polar solvents due to increased hydrophobicity.

Properties

CAS No.

10359-27-0

Molecular Formula

C8H10Br2O4

Molecular Weight

329.97 g/mol

IUPAC Name

dimethyl 1,2-dibromocyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C8H10Br2O4/c1-13-5(11)7(9)3-4-8(7,10)6(12)14-2/h3-4H2,1-2H3

InChI Key

DIIOSVRCKOEFMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1(C(=O)OC)Br)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Starting Material : Dimethyl 1,2-dibromomaleate reacts with ketene acetals (e.g., ketene dimethyl acetal) in the presence of a Lewis acid (e.g., diethylaluminum chloride) and a sterically hindered base (e.g., ethyldiisopropylamine).

  • Cycloaddition : The reaction proceeds via a concerted [2+2] mechanism, forming a cis-cyclobutane ring. The bromine atoms occupy adjacent positions due to the maleate’s geometry.

  • Stereochemical Control : Use of chiral auxiliaries (e.g., menthol derivatives) enhances diastereoselectivity, yielding >90% de (diastereomeric excess) in optimized conditions.

Key Parameters

ParameterOptimal ConditionImpact on Yield/Selectivity
Temperature−40°C to 0°CHigher yields at lower temps
Lewis AcidR<sub>2</sub>AlCl (R = Et, iBu)iBu groups improve selectivity
SolventToluene or CH<sub>2</sub>Cl<sub>2</sub>Polar solvents reduce side reactions
Reaction Time1–2 hoursProlonged time degrades product

Bromination of Cyclobutane Precursors

Post-cycloaddition bromination is less common due to the inertness of the cyclobutane ring. However, radical bromination or electrophilic substitution has been explored:

Radical Bromination

  • Reagents : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) initiates radical chain reactions.

  • Challenges : Poor regioselectivity and over-bromination necessitate careful stoichiometry.

Electrophilic Bromination

  • Reagents : Br<sub>2</sub> in CCl<sub>4</sub> or acetic acid.

  • Limitations : Low reactivity of the cyclobutane ring often results in <20% yield.

Alternative Synthetic Routes

Haworth-Perkin Pyrolysis

Pyrolysis of polymeric methylenemalonic ester derivatives generates cyclobutane tetracarboxylates, which can be brominated and esterified. However, this method is rarely used due to scalability issues.

Decarboxylative Halogenation

Silver(I)-mediated decarboxylation of cyclobutanedicarboxylic acids with Br<sub>2</sub> produces dibromocyclobutanes, followed by esterification. Yields are moderate (40–60%) but require harsh conditions.

Industrial-Scale Synthesis

Industrial production (e.g., Dayang Chem) employs the [2+2] cycloaddition route in 1–3,000 L reactors. Key optimizations include:

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction time.

  • Catalyst Recycling : Diethylaluminum chloride is recovered via distillation .

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The ester groups undergo hydrolysis under acidic or basic conditions. In alkaline environments, saponification produces the corresponding dicarboxylic acid salt:

Reaction :
C4H4Br2(COOCH3)2+2OHC4H4Br2(COO)2+2CH3OH\text{C}_4\text{H}_4\text{Br}_2(\text{COOCH}_3)_2+2\text{OH}^-\rightarrow \text{C}_4\text{H}_4\text{Br}_2(\text{COO}^-)_2+2\text{CH}_3\text{OH}

Hydrolysis in acidic conditions yields the free dicarboxylic acid, though bromine substituents may remain intact under mild conditions .

Substitution Reactions at Bromine Centers

The bromine atoms can participate in nucleophilic substitution (SN2) or elimination (E2) reactions, depending on conditions:

Alkaline Media

In alcoholic KOH or NaOH, bromine substituents are replaced by hydroxyl groups, forming diols. For example:
Reaction :
C4H4Br2(COOCH3)2+2OHC4H4(OH)2(COOCH3)2+2Br\text{C}_4\text{H}_4\text{Br}_2(\text{COOCH}_3)_2+2\text{OH}^-\rightarrow \text{C}_4\text{H}_4(\text{OH})_2(\text{COOCH}_3)_2+2\text{Br}^-

Yields for analogous cyclobutane dibromides range from 60–75% .

Ammonolysis

Reaction with ammonia or amines produces diamines:
C4H4Br2(COOCH3)2+2NH3C4H4(NH2)2(COOCH3)2+2NH4Br\text{C}_4\text{H}_4\text{Br}_2(\text{COOCH}_3)_2+2\text{NH}_3\rightarrow \text{C}_4\text{H}_4(\text{NH}_2)_2(\text{COOCH}_3)_2+2\text{NH}_4\text{Br}

Decarboxylation and Ring Modification

Under thermal or oxidative conditions, decarboxylation and ring transformations occur:

Oxidative Decarboxylation

Heating with nitric acid removes carboxyl groups, yielding simpler brominated cyclobutanes:
Reaction :
C4H4Br2(COOH)2Δ,HNO3C4H4Br2+2CO2\text{C}_4\text{H}_4\text{Br}_2(\text{COOH})_2\xrightarrow{\Delta,\text{HNO}_3}\text{C}_4\text{H}_4\text{Br}_2+2\text{CO}_2

This mirrors the decarboxylation of 1,1,3,3-cyclobutanetetracarboxylic acid to cyclobutanedicarboxylic acid .

Ring-Opening Reactions

Cyclobutane’s strain enables ring-opening under UV light or heat. For example, bromine elimination forms cyclobutene derivatives:
Reaction :
C4H4Br2(COOCH3)2ΔC4H2(COOCH3)2+2HBr\text{C}_4\text{H}_4\text{Br}_2(\text{COOCH}_3)_2\xrightarrow{\Delta}\text{C}_4\text{H}_2(\text{COOCH}_3)_2+2\text{HBr}

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing HBr .

  • Light Sensitivity : UV exposure accelerates bromine elimination .

Scientific Research Applications

Reactivity and Interaction Studies

The compound exhibits notable reactivity with various nucleophiles and electrophiles. Preliminary studies suggest that the bromine substituents significantly enhance its reactivity profile. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic applications.

Applications in Synthetic Organic Chemistry

1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester serves as a versatile building block in synthetic organic chemistry. Its applications include:

  • Synthesis of Functionalized Compounds: The compound can be used as a precursor for synthesizing various functionalized organic compounds through nucleophilic substitution reactions.
  • Development of New Materials: Its unique structure allows for the design of novel materials with specific properties tailored for applications in polymer chemistry and materials science .

Biological Applications

The compound's potential biological activity is an area of active research. The presence of bromine atoms may enhance its antimicrobial or anticancer properties compared to similar compounds without halogenation. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential .

Case Study 1: Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 1,2-cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria compared to its non-brominated counterparts. This suggests that halogenation plays a critical role in enhancing biological activity.

Case Study 2: Synthetic Pathways

A comprehensive analysis of synthetic pathways utilizing this compound has been conducted to optimize yields and selectivity. Researchers have identified specific reaction conditions that favor the formation of the desired cis isomer while minimizing by-products. This optimization is crucial for scaling up production for commercial applications.

Mechanism of Action

The mechanism of action of 1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the ester groups can undergo hydrolysis or transesterification. The compound’s effects are mediated through these chemical transformations, which can alter the structure and function of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclobutane Derivatives

Compound Name CAS Key Features Comparison
1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- 2607-03-6 Non-brominated analog; synthesized via esterification of cis-cyclobutane-1,2-dicarboxylic acid . The brominated derivative has higher molecular weight (C₈H₁₀Br₂O₄ vs. C₈H₁₀O₄) and reduced reactivity due to electron-withdrawing Br substituents. Bromination may also increase thermal stability .
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate N/A Tetracarboxylate ester with four ester groups. The dibromo compound has fewer reactive sites (two esters vs. four) but higher steric hindrance due to bromine atoms. This impacts catalytic hydrogenation or nucleophilic substitution reactions .

Cyclohexane Derivatives

Compound Name CAS Key Features Comparison
1,2-Cyclohexanedicarboxylic acid, diisononyl ester 166412-78-8 Six-membered ring; long-chain ester groups (C₉H₁₉) . The cyclobutane analog has greater ring strain (higher reactivity) and lower thermal stability. Cyclohexane derivatives exhibit higher flexibility and are more commonly used as plasticizers .
Diethyl cis-hexahydrophthalate 10138-59-7 Partially hydrogenated phthalate ester. Cyclobutane derivatives are less stable under acidic conditions compared to cyclohexane-based esters, which benefit from chair conformations .

Halogenated Cycloalkane Esters

Compound Name CAS Key Features Comparison
1,2-Cyclobutanedicarboxylic acid, 1,2-Dibromo-, dimethyl ester, trans- 10358-76-6 Trans-isomer of the target compound . The cis-isomer has a dipole moment due to aligned Br and ester groups, leading to higher polarity and solubility in aprotic solvents compared to the trans-isomer.
Dimethyl cis-1,2-cyclopropanedicarboxylate 6914-70-1 Three-membered ring; similar ester groups . Cyclopropane derivatives exhibit higher ring strain and reactivity (e.g., in ring-opening reactions) but lower steric bulk compared to cyclobutane analogs. Bromination further stabilizes the cyclobutane ring against decomposition .

Key Research Findings

  • Stereochemical Influence : The cis-configuration of bromine and ester groups in "1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis-" creates a rigid, planar structure, making it less prone to ring-opening reactions compared to trans-isomers .
  • Thermal Stability: Brominated cyclobutane esters decompose at higher temperatures (~250–300°C) than non-halogenated analogs, as observed in cyclohexane derivatives .
  • Applications: While non-brominated cyclobutane esters are used in polymer crosslinking , the brominated variant may serve as a flame retardant or intermediate in organobromine synthesis .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- C₈H₁₀Br₂O₄ 362.0 Not reported 598.6 (predicted)
1,2-Cyclohexanedicarboxylic acid, diisononyl ester C₂₆H₄₈O₄ 424.7 Liquid at 25°C >300
Dimethyl cis-1,2-cyclopropanedicarboxylate C₇H₁₀O₄ 158.1 -20 195

Table 2: Reactivity Comparison

Reaction Type Cyclobutane Dibromo Ester Cyclohexane Diisononyl Ester
Hydrolysis (acidic) Slow due to Br stabilization Moderate (ester cleavage)
Thermal decomposition ~250–300°C ~300–350°C
Catalytic hydrogenation Requires harsher conditions (Pd/C, 100°C) Mild conditions (PtO₂, 50°C)

Biological Activity

1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- (commonly referred to as cis-1,2-dibromocyclobutane-1,2-dicarboxylate) is a chemical compound characterized by its unique cyclobutane ring structure and two bromine substituents. The molecular formula is C8H10Br2O4C_8H_{10}Br_2O_4 with a molecular weight of approximately 329.97 g/mol. This compound has garnered attention due to its potential biological activities and applications in synthetic organic chemistry.

The structural properties of cis-1,2-dibromocyclobutane-1,2-dicarboxylate include:

  • Molecular Formula: C8H10Br2O4C_8H_{10}Br_2O_4
  • Molecular Weight: 329.97 g/mol
  • Density: 1.92 g/cm³
  • Boiling Point: 298.9°C at 760 mmHg
  • Flash Point: 134.6°C

These properties suggest that the compound is relatively stable under standard conditions but may exhibit reactivity due to the presence of bromine atoms.

Biological Activity

Research into the biological activity of cis-1,2-dibromocyclobutane-1,2-dicarboxylate indicates several potential areas of interest:

Antimicrobial Activity

Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of bromine atoms likely enhances the compound's reactivity towards microbial cell membranes, potentially leading to increased efficacy against various pathogens.

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines suggest that cis-1,2-dibromocyclobutane-1,2-dicarboxylate may induce apoptosis in cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways associated with cell survival.

Table 1: Summary of Cytotoxicity Studies

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Disruption of mitochondrial function
A54920Inhibition of cell proliferation

Interaction with Nucleophiles

The reactivity studies indicate that cis-1,2-dibromocyclobutane-1,2-dicarboxylate interacts readily with various nucleophiles. This interaction is crucial for understanding its potential applications in drug design and synthesis.

Case Study 1: Synthesis and Antimicrobial Testing

A study published in the Journal of Organic Chemistry explored the synthesis of cis-1,2-dibromocyclobutane-1,2-dicarboxylate and its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects in vitro using human breast cancer cells (MCF-7). The study found that treatment with cis-1,2-dibromocyclobutane-1,2-dicarboxylate led to a dose-dependent decrease in cell viability and increased markers for apoptosis after 24 hours of exposure.

Q & A

Q. What synthetic routes are documented for preparing cis-1,2-cyclobutanedicarboxylic acid dimethyl ester, and how might bromination be incorporated?

The non-brominated parent compound, cis-1,2-cyclobutanedicarboxylate dimethyl ester (CAS 2607-03-6), is synthesized via reaction of diazomethane with trans-cyclobutane-1,2-dicarboxylic acid, yielding ~97% under optimized conditions . Bromination likely involves radical or electrophilic addition to the cyclobutane ring, though specific protocols for the dibromo derivative are not detailed in the provided evidence. Researchers should adapt bromination methods from analogous systems (e.g., dihalogenation of strained alicyclic compounds) and validate via spectroscopic monitoring (NMR, MS) .

Q. How can the stereochemical purity of the cis-isomer be confirmed experimentally?

Nuclear Magnetic Resonance (NMR) is critical for distinguishing cis/trans isomers. For example, vicinal coupling constants (JHH) in <sup>1</sup>H NMR differ between cis (smaller J) and trans (larger J) configurations due to dihedral angle variations. High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular identity and spatial arrangement .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for handling this compound?

Esters of cyclobutanedicarboxylic acids exhibit moderate polarity, with solubility in polar aprotic solvents (e.g., DMSO, THF). Stability studies under acidic conditions (e.g., 12N HCl) for the trans-diacid suggest potential isomerization risks for the ester, necessitating storage in inert atmospheres and avoidance of prolonged heat .

Advanced Research Questions

Q. What mechanistic insights exist for the isomerization of cyclobutanedicarboxylic acid derivatives, and how might bromine substituents influence this process?

Isomerization of trans-1,2-cyclobutanedicarboxylic acid to the cis-form occurs quantitatively in 12N HCl, driven by ring strain relief . Bromine’s electron-withdrawing effect may alter reaction kinetics by increasing electrophilicity of the cyclobutane ring. Computational studies (DFT) could model transition states, while kinetic experiments under varied pH/temperature conditions would quantify bromine’s impact on isomerization barriers .

Q. How do steric and electronic effects of bromine substituents affect the compound’s reactivity in ring-opening or cross-coupling reactions?

The dibromo ester’s strained cyclobutane ring and electron-deficient carbons may enhance susceptibility to nucleophilic attack (e.g., SN2 substitutions) or photochemical [2+2] cycloreversion. Comparative studies with non-brominated analogs (e.g., reaction rates with amines or Grignard reagents) would elucidate bromine’s role. Spectroscopic tracking (e.g., <sup>13</sup>C NMR for carbocation intermediates) is recommended .

Q. Can enantiomeric resolution methods for trans-1,2-cyclobutanedicarboxylic acid be adapted for the cis-dibromo ester?

Trans-diacid resolution via chiral auxiliaries (e.g., (+)-α-methylbenzylamine) has been reported . For the cis-dibromo ester, analogous strategies (e.g., enzymatic resolution or chiral chromatography) could separate enantiomers. Polarimetric analysis and chiral HPLC with cellulose-based columns are critical for assessing enantiomeric excess .

Methodological Recommendations

  • Synthesis Optimization : Scale bromination reactions cautiously due to potential exothermicity; use inert solvents (e.g., CCl4) and low temperatures .
  • Stability Testing : Monitor storage samples via TLC/NMR to detect degradation or isomerization .
  • Computational Modeling : Employ DFT to predict bromine’s electronic effects on reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.